1,N6-Ethenoadenosine 5'-monophosphate disodium salt
CAS No.: 103213-41-8
Cat. No.: VC0034550
Molecular Formula: C12H13N5NaO7P
Molecular Weight: 393.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103213-41-8 |
|---|---|
| Molecular Formula | C12H13N5NaO7P |
| Molecular Weight | 393.22 |
| Standard InChI | InChI=1S/C12H14N5O7P.Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22); |
| SMILES | C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O.[Na] |
Introduction
Chemical Identity and Structure
Molecular Information
1,N6-Ethenoadenosine 5'-monophosphate disodium salt is characterized by specific molecular parameters that define its identity. The compound has been thoroughly documented in chemical databases with consistent identification markers.
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| CAS Number | 103213-41-8 |
| Molecular Formula | C12H14N5NaO7P |
| Molecular Weight | 394.23 g/mol |
| PubChem CID | 16219333 |
The molecular structure features an etheno bridge between positions 1 and 6 of the adenine ring system, which is responsible for the compound's fluorescent properties . This structural modification distinguishes it from standard adenosine monophosphate while maintaining similar biochemical functionality in many contexts.
Structural Notations
The compound's structure can be represented through several standardized chemical notations that precisely define its molecular arrangement.
Table 2: Chemical Structure Notations
| Notation Type | Value |
|---|---|
| InChI | InChI=1S/C12H14N5O7P.Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22); |
| SMILES | C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)O)O)O.[Na] |
The parent compound is identified as CID 4532733 ((3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl dihydrogen phosphate) , which highlights the structural relationship with traditional nucleotides while emphasizing the unique modifications present in the etheno derivative.
Physical and Chemical Properties
General Properties
1,N6-Ethenoadenosine 5'-monophosphate disodium salt exhibits specific physical and chemical characteristics that influence its behavior in solution and its interactions with biological systems.
The compound readily dissolves in water, making it suitable for aqueous buffer systems commonly used in biochemical assays . This solubility characteristic is advantageous for preparing stock solutions for experimental applications. The presence of the disodium salt form enhances its solubility compared to the free acid form, facilitating its use in physiological buffer systems.
Fluorescent Properties
The most distinctive property of 1,N6-Ethenoadenosine 5'-monophosphate disodium salt is its fluorescence profile, which makes it valuable for analytical applications.
Table 3: Fluorescence Characteristics
| Property | Value |
|---|---|
| Excitation Wavelength | 250-300 nm |
| Emission Wavelength | 415 nm |
| Notable Features | Long fluorescent lifetime, Detectability at low concentration |
Applications in Research
Enzyme Activity Assays
1,N6-Ethenoadenosine 5'-monophosphate disodium salt has found significant utility in the measurement of enzymatic activities, particularly those involving nucleotide metabolism.
The compound serves as a fluorescent substrate for 5'-nucleotidase activity assays, where the enzymatic hydrolysis of the phosphate group can be monitored through changes in fluorescence properties . This application is particularly valuable for studying the activity of enzymes involved in nucleotide catabolism and cellular energy metabolism.
The sensitivity of detection afforded by the compound's fluorescent properties enables real-time monitoring of enzyme kinetics at lower substrate concentrations than would be possible with non-fluorescent analogs, providing more accurate determinations of kinetic parameters.
Metal-Ion Coordination Studies
Research has utilized 1,N6-Ethenoadenosine 5'-monophosphate disodium salt to investigate metal-ion coordinating properties of nucleotides. Studies have compared its behavior to that of adenosine and uridine monophosphates, revealing insights into the macrochelate formation with various metal ions .
The chemical shifts of specific protons (H-2, H-8, H-10, H-11, and H-1') have been measured to understand the concentration dependence of these shifts, providing information about molecular interactions in solution . These investigations contribute to the fundamental understanding of nucleotide-metal interactions, which are critical in many biological processes.
| Starting Amount | Volume for 1 mM | Volume for 5 mM | Volume for 10 mM |
|---|---|---|---|
| 1 mg | 2.4085 mL | 0.4817 mL | 0.2408 mL |
| 5 mg | 12.0424 mL | 2.4085 mL | 1.2042 mL |
| 10 mg | 24.0848 mL | 4.8170 mL | 2.4085 mL |
These calculations are based on the molecular weight of 394.23 g/mol and assume complete dissolution in the specified volume . Researchers are typically advised to prepare stock solutions at higher concentrations and dilute as necessary for experimental applications.
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C |
| Solution Storage | Aliquot to avoid repeated freeze-thaw cycles |
| Storage Duration | Use within 6 months at -80°C; within 1 month at -20°C |
These storage recommendations help maintain the compound's stability and fluorescent properties over time . Avoiding repeated freeze-thaw cycles is particularly important for preserving the integrity of the etheno modification, which could potentially be susceptible to degradation under certain conditions.
Structural Relationship to Other Compounds
Relationship to Adenosine Derivatives
1,N6-Ethenoadenosine 5'-monophosphate disodium salt is structurally related to several other nucleotide derivatives that have importance in biochemical research and potential biological activities.
Research Findings and Applications
Biochemical Assay Development
Research utilizing 1,N6-Ethenoadenosine 5'-monophosphate disodium salt has led to the development of sensitive assays for enzymes involved in nucleotide metabolism. The compound's fluorescent properties enable continuous monitoring of enzymatic reactions without the need for additional reporting systems.
These assays have been particularly valuable for studying 5'-nucleotidase activity, which plays important roles in cellular nucleotide homeostasis . The sensitivity afforded by the fluorescent properties allows for detection of enzymatic activity at lower enzyme concentrations, providing more accurate assessments of enzyme kinetics under near-physiological conditions.
Metal-Ion Coordination Studies
Significant research has explored the metal-ion coordinating properties of 1,N6-Ethenoadenosine 5'-monophosphate in comparison to those of adenosine and uridine monophosphates. These studies have provided insights into the formation of macrochelate complexes with various metal ions .
Potentiometric pH titrations have been used to determine the acidity constants of H2(epsilon-AMP) and related compounds, as well as the stability constants of metal ion complexes with these nucleoside 5'-monophosphates . These findings contribute to our understanding of how nucleotides interact with metal ions in biological systems, which is crucial for many enzymatic reactions and structural roles of nucleic acids.
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